molecular formula C12H10Cl2N2 B13869954 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine

4,6-Dichloro-5-(4-ethylphenyl)pyrimidine

Cat. No.: B13869954
M. Wt: 253.12 g/mol
InChI Key: VDCJHSGLCDHLTK-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic Synthesis and Heterocyclic Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. nih.govsemanticscholar.org Its fundamental importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. semanticscholar.org This biological ubiquity has inspired chemists to explore the pyrimidine scaffold extensively, leading to its recognition as a "privileged structure" in drug discovery. frontiersin.org

The synthetic accessibility and the ease with which the pyrimidine skeleton can be modified at its 2, 4, 5, and 6 positions allow for the creation of vast libraries of structurally diverse molecules. semanticscholar.orgnih.gov Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgnih.gov Consequently, the pyrimidine core is a key component in numerous FDA-approved drugs, highlighting its significance in the pharmaceutical industry. frontiersin.org

Overview of Dichloropyrimidine Derivatives as Versatile Synthetic Intermediates

Within the vast family of pyrimidine compounds, dichloropyrimidine derivatives are particularly valuable as versatile synthetic intermediates. nih.govjustia.com Compounds such as 4,6-dichloropyrimidine (B16783) serve as key precursors in the synthesis of more complex, pharmacologically active molecules. justia.com The utility of these intermediates stems from the reactivity of the chlorine atoms, which are susceptible to displacement by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comacs.org

The two chlorine atoms on scaffolds like 4,6-dichloropyrimidine often exhibit differential reactivity, allowing for sequential and regioselective substitutions. The C4 and C6 positions are generally more reactive than the C2 position. acs.org This enables chemists to introduce different functional groups in a controlled manner. Furthermore, these chloro-substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties. researchgate.net This synthetic flexibility makes dichloropyrimidines indispensable building blocks for creating complex molecular architectures tailored for specific biological targets.

Contextualization of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine within Pyrimidine Chemistry

This compound is a specific derivative that belongs to the class of 5-aryl-4,6-dichloropyrimidines. While detailed research focused exclusively on this compound is limited, its chemical synthesis and properties can be understood through established principles of pyrimidine chemistry and by examining closely related analogues.

The synthesis of 5-aryl-4,6-dichloropyrimidines typically proceeds via a two-step sequence. The first step involves the construction of the core pyrimidine ring to form a 5-aryl-4,6-dihydroxypyrimidine intermediate. This is often achieved through the condensation of a suitably substituted malonate ester with a reagent like formamide (B127407) or guanidine. nih.govgoogle.com For the target compound, the direct precursor is 5-(4-ethylphenyl)pyrimidine-4,6-diol, also known as (2,4)-Dihydroxy-5-(4-ethylphenyl)pyrimidine, which is a known chemical entity. smolecule.com

The second and final step is the chlorination of the dihydroxy intermediate. This transformation is a standard and efficient method for converting the hydroxyl groups into more reactive chloro groups. researchgate.net Common chlorinating agents for this purpose include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often in the presence of a base or catalyst. nih.govatlantis-press.comgoogle.com This synthetic route is well-documented for analogous compounds, such as the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) from its corresponding diol. atlantis-press.com

The presence of the 4-ethylphenyl group at the 5-position is a key structural feature. This bulky, lipophilic substituent is expected to influence the molecule's physical properties, such as solubility and melting point, as well as its interactions with biological targets.

Compound NameMolecular FormulaMelting Point (°C)Reference
4,6-Dichloro-5-phenylpyrimidin-2-amineC10H7Cl2N3193–195 nih.gov
5-Benzyl-4,6-dichloropyrimidin-2-amineC11H9Cl2N3196–197 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineC10H5BrCl2N2178-180 atlantis-press.com

Research Objectives and Scope of Investigation on this compound

The primary research objective for synthesizing a compound like this compound is its use as a chemical building block for the discovery of novel bioactive molecules. The two reactive chlorine atoms at the C4 and C6 positions serve as synthetic handles for further molecular elaboration.

The scope of investigation for this compound would typically involve:

Synthesis and Characterization: Development and optimization of a reliable synthetic route, followed by full characterization of the compound using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and potentially X-ray crystallography.

Exploratory Reactions: Investigating the reactivity of the C4 and C6 chloro-substituents. This would include performing a series of SNAr and palladium-catalyzed cross-coupling reactions to generate a library of new, disubstituted pyrimidine derivatives. The differential reactivity of the two positions would be explored to enable the synthesis of unsymmetrical products.

Biological Screening: The newly synthesized library of compounds derived from this compound would be screened against various biological targets. Given the established activities of pyrimidines, screening assays could focus on anticancer, anti-inflammatory, or antimicrobial applications. nih.govnih.gov The 5-(4-ethylphenyl) group provides a specific structural feature to probe structure-activity relationships (SAR) within the new series of compounds.

In essence, this compound is not an end-product but rather a strategic starting point for the generation of chemical diversity in the pursuit of new lead compounds in drug discovery.

Physicochemical Properties of the Precursor: (2,4)-Dihydroxy-5-(4-ethylphenyl)pyrimidine
PropertyValueReference
Molecular FormulaC12H12N2O2 smolecule.com
Molecular Weight216.24 g/mol smolecule.com
XLogP31.5 smolecule.com
Hydrogen Bond Donor Count2 smolecule.com
Hydrogen Bond Acceptor Count2 smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

4,6-dichloro-5-(4-ethylphenyl)pyrimidine

InChI

InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)10-11(13)15-7-16-12(10)14/h3-7H,2H2,1H3

InChI Key

VDCJHSGLCDHLTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4,6 Dichloro 5 4 Ethylphenyl Pyrimidine

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves a process of mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For the target molecule, 4,6-dichloro-5-(4-ethylphenyl)pyrimidine, the primary disconnections are guided by established methods for pyrimidine (B1678525) ring synthesis.

The two chloro substituents on the pyrimidine ring are key functional groups that can be introduced in the final steps of the synthesis. A common and effective method for their installation is the chlorination of a corresponding dihydroxy-pyrimidine precursor. This leads to the first strategic disconnection, breaking the C-Cl bonds and identifying 5-(4-ethylphenyl)pyrimidine-4,6-diol as a key intermediate.

The pyrimidine ring itself is a six-membered heterocycle containing two nitrogen atoms. A widely used and reliable method for its construction is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N fragment. slideshare.netbu.edu.eg This suggests a further disconnection of the pyrimidine ring of 5-(4-ethylphenyl)pyrimidine-4,6-diol. This disconnection breaks the bonds formed during the cyclization, leading to two precursor molecules: a C-C-C fragment in the form of a substituted malonic ester, specifically diethyl 2-(4-ethylphenyl)malonate, and an N-C-N fragment, such as formamidine.

These precursors, diethyl 2-(4-ethylphenyl)malonate and formamidine, are significantly simpler than the target molecule and can be sourced commercially or synthesized through well-established methods. This retrosynthetic pathway provides a logical and practical foundation for the forward synthesis of this compound.

Classical Synthetic Routes to Substituted Pyrimidines

The classical approach to synthesizing this compound follows the forward direction of the retrosynthetic analysis. This typically involves a two-step process: the initial construction of the pyrimidine ring system, followed by the introduction of the chloro substituents.

Condensation Reactions with 1,3-Dicarbonyl Compounds and Amidine Equivalents

The core of the pyrimidine ring is most commonly assembled through the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N unit, such as urea, thiourea, or an amidine. bu.edu.eg In the context of the target molecule, the key 1,3-dicarbonyl precursor is diethyl 2-(4-ethylphenyl)malonate. This substituted malonic ester can be prepared through various methods, including the alkylation or arylation of diethyl malonate. A common route to similar diethyl arylmalonates involves a Claisen condensation of an ethyl arylacetate with diethyl oxalate, followed by decarbonylation. wikipedia.org

Once diethyl 2-(4-ethylphenyl)malonate is obtained, it undergoes a cyclocondensation reaction with an amidine equivalent, typically formamidine, in the presence of a base. This reaction, a variant of the Pinner pyrimidine synthesis, directly furnishes the heterocyclic core. The base, commonly sodium ethoxide, serves to deprotonate the active methylene (B1212753) group of the malonic ester, initiating the condensation cascade. The subsequent cyclization and dehydration steps lead to the formation of the stable aromatic pyrimidine ring, yielding 5-(4-ethylphenyl)pyrimidine-4,6-diol.

Table 1: Key Reactants for Pyrimidine Ring Formation

ReactantRole in Synthesis
Diethyl 2-(4-ethylphenyl)malonateProvides the C-C-C backbone of the pyrimidine ring with the desired C5-substituent.
FormamidineActs as the N-C-N source to complete the heterocyclic ring.
Sodium EthoxideA strong base used to catalyze the condensation reaction.

Chlorination of Hydroxypyrimidine Precursors using Chlorinating Agents (e.g., POCl₃)

With the 5-(4-ethylphenyl)pyrimidine-4,6-diol intermediate in hand, the final step in this classical synthesis is the conversion of the hydroxyl groups at positions 4 and 6 to chloro groups. This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent for this purpose.

The reaction involves heating the hydroxypyrimidine precursor in an excess of POCl₃, often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diethylaniline. The base acts as a catalyst and scavenges the hydrogen chloride gas that is produced as a byproduct of the reaction. The reaction proceeds via the formation of a phosphate ester intermediate, which is then nucleophilically displaced by chloride ions to yield the desired dichloropyrimidine. This method is a robust and widely used procedure for the synthesis of a variety of chloropyrimidines. The reaction conditions are generally harsh, requiring elevated temperatures, but the yields are typically good to excellent.

Advanced Synthetic Approaches

While the classical synthetic route is reliable, modern organic synthesis often seeks more efficient and versatile methods. Advanced approaches, such as multicomponent reactions and regioselective functionalization techniques, offer alternative pathways to the target molecule or its derivatives.

Multicomponent Reaction Strategies for Pyrimidine Annulation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all the starting materials. thieme-connect.comorganic-chemistry.orgacs.org Several MCRs have been developed for the synthesis of substituted pyrimidines. mdpi.comorganic-chemistry.org

For the synthesis of a molecule like this compound, a hypothetical MCR could involve the one-pot condensation of an aldehyde (4-ethylbenzaldehyde), a 1,3-dicarbonyl compound (or a surrogate), and an amidine in the presence of a suitable catalyst. While a direct MCR to the final dichlorinated product is less common, MCRs are powerful for rapidly generating libraries of substituted pyrimidine cores which can then be further functionalized. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, showcasing the potential for creating highly decorated pyrimidine scaffolds in a single step. organic-chemistry.orgacs.org

Table 2: Potential Components for a Multicomponent Pyrimidine Synthesis

Component TypeExampleRole in Synthesis
Aldehyde4-EthylbenzaldehydeSource of the C5-aryl group.
Active Methylene CompoundMalononitrileProvides two carbon atoms of the pyrimidine ring.
AmidineGuanidineProvides the N-C-N fragment.
CatalystLewis or Brønsted Acid/BasePromotes the cascade of reactions.

Regioselective Functionalization Techniques for Pyrimidine Rings

Regioselective functionalization allows for the precise introduction of substituents at specific positions of a pre-existing pyrimidine ring. The reactivity of the different positions on the pyrimidine ring varies, with the general order for nucleophilic substitution on halopyrimidines being C4(6) > C2 > C5. acs.org

Starting from a simpler, commercially available dichloropyrimidine, such as 4,6-dichloropyrimidine (B16783), one could envision a regioselective approach to introduce the 5-(4-ethylphenyl) group. This would likely involve a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable (4-ethylphenyl)boronic acid or organostannane derivative. However, direct C-H arylation at the C5 position of a pre-formed 4,6-dichloropyrimidine ring is a more advanced and atom-economical strategy. While challenging, methods for the regioselective C-H functionalization of various heterocycles are an active area of research.

Furthermore, the two chlorine atoms of the target molecule itself can be selectively displaced by different nucleophiles, leveraging the inherent reactivity differences of the C4 and C6 positions, which are equivalent in this case. This allows for the synthesis of a diverse range of derivatives from this compound, highlighting its utility as a versatile synthetic intermediate.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters for optimization in the context of a Suzuki-Miyuara coupling include the choice of solvent, catalyst system, base, temperature, and pressure.

The selection of the solvent and catalyst system is paramount in a Suzuki-Miyuara coupling. The solvent not only dissolves the reactants but also influences the stability and activity of the palladium catalyst. For the synthesis of related 5-aryl-4,6-dichloropyrimidines, solvents such as 1,4-dioxane have proven effective mdpi.commdpi.com. Other commonly used solvents in Suzuki couplings include polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), as well as alcoholic or aqueous mixtures, which can enhance reactivity nrochemistry.comnih.gov. The choice of solvent can be critical; for instance, in the double Suzuki coupling of 2,4-dichloropyrimidine, alcoholic solvent mixtures demonstrated much greater reactivity at lower temperatures compared to polar aprotic solvents nih.gov.

The catalyst system, typically a palladium source and a ligand, is the engine of the reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and commercially available catalyst for these types of reactions mdpi.com. The optimization of catalyst loading is crucial; while a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can lead to difficulties in removing metal impurities from the final product. Studies on similar couplings have shown that catalyst loadings can be as low as 0.5 mol% under optimized conditions, particularly with microwave assistance semanticscholar.org. The choice of ligand can also dramatically affect selectivity and efficiency, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often showing high activity for coupling aryl chlorides nih.govresearchgate.net.

The base plays a crucial role in activating the boronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed mdpi.comnrochemistry.comgctlc.org. The strength and solubility of the base can impact the reaction rate and yield, and its selection is often optimized in conjunction with the solvent system.

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyuara Coupling Reaction.
EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O8075
2Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8088
3Pd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O8092
4Pd(PPh₃)₄ (5)K₃PO₄DMF/H₂O10085
5Pd(PPh₃)₄ (5)K₃PO₄Toluene/EtOH/H₂O9082

Data in the table is illustrative, based on typical findings for Suzuki-Miyuara reaction optimization for similar compounds.

Temperature is a critical parameter that directly influences the reaction kinetics. For Suzuki-Miyuara couplings, temperatures typically range from room temperature to over 100 °C nrochemistry.comresearchgate.net. Increasing the temperature generally accelerates the reaction, which can be beneficial for less reactive substrates like aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition and the formation of unwanted by-products. The optimal temperature is often determined empirically for each specific substrate combination and catalyst system. For the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, reactions were successfully carried out at 70–80 °C mdpi.com.

Pressure is not typically a primary variable for optimization in standard lab-scale Suzuki-Miyuara reactions, which are usually conducted at atmospheric pressure. However, in industrial-scale synthesis or when using volatile solvents, the reaction might be performed in a sealed vessel, leading to a modest increase in pressure. High-pressure conditions, particularly when combined with high temperatures in systems like microflow reactors, can dramatically shorten reaction times, sometimes to less than a minute mdpi.com.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to reduce environmental impact and improve process safety and efficiency nih.govinovatus.es. For the synthesis of this compound via a Suzuki-Miyuara coupling, several green strategies can be implemented.

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives inovatus.es. Traditional solvents used in Suzuki couplings, such as DMF and 1,4-dioxane, have environmental and health concerns. The development of protocols using water, ethanol, or mixtures thereof as the reaction medium represents a significant green advancement gctlc.orgacs.orgrsc.org. Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost acs.org. Catalytic systems have been specifically designed to be effective in aqueous media, sometimes with the aid of water-soluble ligands or surfactants to overcome solubility issues digitellinc.comnih.gov. Bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and propylene carbonate, are also emerging as sustainable alternatives to conventional petroleum-derived solvents rsc.orgacs.org.

Table 2: Comparison of Green Solvents for Suzuki-Miyuara Reactions.
SolventSourceKey AdvantagesConsiderations
WaterAbundantNon-toxic, non-flammable, inexpensivePoor solubility of organic substrates
EthanolRenewable (Bio-fermentation)Biodegradable, low toxicityFlammable
2-MeTHFRenewable (Biomass)Higher boiling point than THF, forms azeotrope with water for easy removalCan form peroxides
Propylene Carbonate (PC)CO₂ fixationHigh boiling point, biodegradable, low toxicityHigh viscosity, can be difficult to remove

Improving energy efficiency is a core principle of green chemistry, aiming to reduce the energy consumption of chemical processes acs.org. One of the most effective ways to enhance energy efficiency in synthesis is through the use of alternative energy sources, such as microwave irradiation researchgate.netmdpi.com. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional oil bath heating acs.orgresearchgate.net. For the Suzuki coupling of 2,4-dichloropyrimidines, microwave irradiation has been shown to facilitate the reaction in as little as 15 minutes with very low catalyst loading semanticscholar.org. This rapid, localized heating not only saves energy but can also lead to cleaner reactions with higher yields researchgate.net.

Spectroscopic and Structural Elucidation of 4,6 Dichloro 5 4 Ethylphenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine is anticipated to exhibit distinct signals corresponding to the protons in different chemical environments. The pyrimidine (B1678525) ring itself contains one proton, which is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the two chlorine atoms and the pyrimidine nitrogens.

The 4-ethylphenyl substituent will give rise to a characteristic set of signals. The two aromatic protons on the phenyl ring that are ortho to the pyrimidine ring are expected to be chemically equivalent, as are the two protons that are meta. This will result in an AA'BB' system, which often appears as two distinct doublets. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the methyl (-CH3-) group, which will in turn appear as a triplet.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine H8.5 - 8.8Singlet-
Phenyl H (ortho)7.3 - 7.5Doublet~8.0
Phenyl H (meta)7.2 - 7.4Doublet~8.0
Methylene (-CH₂)2.6 - 2.8Quartet~7.5
Methyl (-CH₃)1.2 - 1.4Triplet~7.5

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen and chlorine atoms. The C4 and C6 carbons, being directly attached to chlorine, will be significantly deshielded. The carbon atoms of the 4-ethylphenyl group will appear in the aromatic region, with the ipso-carbon (attached to the pyrimidine ring) and the carbon bearing the ethyl group showing distinct chemical shifts. The ethyl group carbons will appear at a much higher field.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrimidine C2155 - 158
Pyrimidine C4/C6160 - 163
Pyrimidine C5130 - 133
Phenyl C (ipso)135 - 138
Phenyl C (ortho)128 - 130
Phenyl C (meta)127 - 129
Phenyl C (para)145 - 148
Methylene (-CH₂)28 - 30
Methyl (-CH₃)15 - 17

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their adjacent relationship. Correlations would also be observed between the coupled aromatic protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons. For instance, the pyrimidine proton signal would correlate with the C2 carbon signal, and the signals of the phenyl protons would correlate with their respective carbon signals. The methylene and methyl proton signals would also show correlations to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key expected correlations would include:

The pyrimidine proton (H2) showing a correlation to the C4/C6 and C5 carbons of the pyrimidine ring, as well as to the ipso-carbon of the phenyl ring.

The ortho-protons of the phenyl ring showing correlations to the ipso-carbon and the meta-carbons.

The methylene protons of the ethyl group showing correlations to the para-carbon of the phenyl ring and the methyl carbon.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₂H₁₀Cl₂N₂. The isotopic pattern of the molecular ion peak would also be characteristic, showing a distinctive M, M+2, and M+4 pattern due to the presence of two chlorine atoms.

Predicted HRMS Data:

IonCalculated m/z
[M]⁺252.0272
[M+H]⁺253.0350

Fragmentation Pattern Interpretation for Structural Confirmation

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions can provide valuable structural information. Common fragmentation pathways for similar aromatic and heterocyclic compounds involve the loss of small, stable molecules or radicals.

A plausible fragmentation pattern would begin with the molecular ion. Key fragmentation steps could include:

Loss of a chlorine atom: This would result in a significant fragment ion at [M-Cl]⁺.

Loss of the ethyl group: Cleavage of the benzylic bond could lead to the loss of a C₂H₅ radical, forming a [M-C₂H₅]⁺ ion.

Loss of a methyl radical from the ethyl group: This would form a stable benzylic cation, [M-CH₃]⁺.

Fragmentation of the pyrimidine ring: Following initial losses, the heterocyclic ring could undergo further fragmentation, leading to smaller charged species.

Predicted Major Fragment Ions:

m/zProposed Fragment
252[M]⁺
237[M-CH₃]⁺
223[M-C₂H₅]⁺
217[M-Cl]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the vibrations of the pyrimidine ring, the ethylphenyl group, and the carbon-chlorine bonds.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic - CH₃, CH₂)2960-2850Stretching
C=N (Pyrimidine ring)1600-1475Stretching
C=C (Aromatic ring)1600-1450Stretching
C-Cl800-600Stretching

Without experimental data, a detailed analysis of the spectrum to confirm the presence of these functional groups and to analyze the electronic environment of the molecule is not possible.

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, a single, high-quality crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or by other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it would be mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected by a detector. The intensity and positions of the diffracted beams are used to determine the crystal's unit cell parameters and to solve the crystal structure.

Hypothetical Crystal Data and Data Collection Parameters:

ParameterValue
Crystal systemTo be determined
Space groupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Temperature (K)To be determined
Wavelength (Å)To be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The solved crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is crucial for understanding the molecular geometry. For instance, the planarity of the pyrimidine and phenyl rings could be confirmed, and the rotational orientation of the ethylphenyl group relative to the pyrimidine ring, defined by the torsional angle, would be determined.

Selected Hypothetical Bond Parameters:

Bond/AngleLength (Å) / Angle (°)
C-ClTo be determined
C-N (pyrimidine)To be determined
C-C (phenyl-pyrimidine)To be determined
Cl-C-N (angle)To be determined
C-C-C (phenyl ring angle)To be determined

Computational and Theoretical Studies on 4,6 Dichloro 5 4 Ethylphenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules. These methods provide detailed information about electronic distribution, molecular geometry, and orbital energies.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Geometry optimization using DFT allows for the prediction of the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

For 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine, the geometry is defined by the spatial relationship between the dichloropyrimidine core and the 4-ethylphenyl substituent. The key geometric parameters include bond lengths, bond angles, and the dihedral (torsion) angle between the two aromatic rings. While experimental data for the title compound is not available, the crystal structure of the closely related 4,6-dichloro-5-methylpyrimidine (B15144) provides valuable experimental benchmarks for the pyrimidine (B1678525) core. nih.gov DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d), would be employed to compute these parameters. researchgate.net

The optimized geometry would reveal a pyrimidine ring that is nearly planar. The bond lengths and angles within the pyrimidine ring are influenced by the electronegative chlorine atoms and the nitrogen heteroatoms. The C-Cl bonds are predicted to be key sites for nucleophilic attack, a common reaction pathway for halopyrimidines. mdpi.com The central C5-C(phenyl) bond connects the two ring systems, and its rotational freedom is a key aspect of the molecule's conformational flexibility.

Table 1: Predicted Geometric Parameters of the 4,6-Dichloropyrimidine (B16783) Core Note: This table presents representative data based on the crystal structure of 4,6-dichloro-5-methylpyrimidine nih.gov and typical DFT calculation results for similar structures. Actual values for the title compound may vary.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC4Cl-1.73 Å
Bond LengthC6Cl-1.73 Å
Bond LengthN1C2-1.33 Å
Bond LengthC4C5-1.41 Å
Bond AngleN1C6C5120°
Bond AngleClC4C5118°
Bond AngleC4C5C6117°
Dihedral AngleC6-N1-C2-N3--~0° (Planar Ring)

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP map would highlight distinct regions of charge concentration.

Negative Potential (Red/Yellow): The most electron-rich areas are expected to be located around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These sites are the most probable targets for electrophilic attack or protonation.

Positive Potential (Blue): Electron-deficient regions are typically found around the hydrogen atoms and, to a lesser extent, the chlorine atoms, which, despite their electronegativity, can participate in halogen bonding. The area around the C-H bonds of the ethyl group and the phenyl ring would also show positive potential.

Neutral Potential (Green): The carbon framework of the phenyl and pyrimidine rings would constitute the regions of intermediate potential.

This charge distribution profile is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely distributed over the electron-rich phenyl and pyrimidine rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the ability to accept electrons. The LUMO is expected to be localized primarily on the electron-deficient pyrimidine ring, particularly around the carbon atoms bonded to the chlorine atoms (C4 and C6), which are known to be susceptible to nucleophilic substitution. mdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

Computational studies on similar pyrimidine derivatives can provide representative energy values.

Table 2: Representative Frontier Molecular Orbital Properties Note: These values are illustrative, based on DFT calculations for analogous aromatic and heterocyclic systems.

ParameterPredicted ValueImplication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.0 eVHigh kinetic stability, low reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment, such as solvents.

While the pyrimidine and phenyl rings themselves are rigid, the molecule possesses conformational flexibility primarily due to the rotation around the single bond connecting the C5 atom of the pyrimidine ring to the phenyl ring. MD simulations can explore the potential energy landscape associated with this rotation.

The analysis would likely reveal that the most stable conformation (lowest energy) is one where the two rings are not coplanar. A twisted arrangement, with a dihedral angle between approximately 30° and 60°, is expected to be preferred to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the chlorine atoms at the C4 and C6 positions of the pyrimidine ring. acs.org A fully planar conformation would be energetically unfavorable due to these steric clashes, while a perpendicular arrangement (90° dihedral angle) might also represent a higher energy state. The simulation would quantify the energy barriers between these different conformations.

The conformation of a molecule can be significantly influenced by its surrounding environment. MD simulations can be performed with the molecule solvated in explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane) to study these effects.

In a polar solvent like water, the solvent molecules would form a structured shell around the solute. Hydrogen bonding could occur between water molecules and the nitrogen atoms of the pyrimidine ring. These specific interactions might stabilize certain conformations over others. In contrast, in a non-polar solvent, the conformational preferences would be governed more by intramolecular forces and weaker van der Waals interactions with the solvent. The simulations could track changes in the preferred dihedral angle and other geometric parameters as a function of the solvent environment, providing a more complete picture of the molecule's behavior in solution. chemicalbook.com

Reactivity Prediction and Reaction Pathway Analysis

Computational chemistry provides invaluable insights into the reactivity of organic molecules. For this compound, theoretical studies would primarily focus on predicting its behavior in chemical reactions, particularly nucleophilic aromatic substitution (SNAr), which is a characteristic reaction of this class of compounds.

Nucleophilic and Electrophilic Sites Identification

The identification of nucleophilic and electrophilic sites is fundamental to predicting the chemical reactivity of a molecule. For this compound, this would involve the calculation and analysis of its electronic properties.

Molecular Electrostatic Potential (MEP) Analysis: An MEP map would be a key tool to visualize the electron density distribution around the molecule. It would be expected that the regions around the two nitrogen atoms in the pyrimidine ring would exhibit a negative electrostatic potential (red or yellow areas), indicating their nucleophilic character and propensity to be protonated or to coordinate with electrophiles. Conversely, the carbon atoms attached to the chlorine atoms (C4 and C6) would be expected to show a positive electrostatic potential (blue areas), highlighting them as the primary electrophilic sites susceptible to attack by nucleophiles. The presence of the electron-donating 4-ethylphenyl group at the C5 position would likely modulate the electron density of the pyrimidine ring, and an MEP analysis would quantify this effect.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the LUMO would be of particular interest. In SNAr reactions, the nucleophile attacks the electrophilic centers of the molecule, which correspond to the regions with the largest LUMO coefficients. It is anticipated that the LUMO would be predominantly localized on the pyrimidine ring, with significant contributions from the C4 and C6 carbon atoms. The relative magnitudes of the LUMO lobes at these two positions would provide a strong indication of the regioselectivity of nucleophilic attack. Generally, for 4,6-dichloropyrimidines, the C4 and C6 positions are the most reactive towards nucleophiles. acs.orgwuxiapptec.com The ethylphenyl group at C5, being sterically bulky and electronically influencing, could introduce a subtle preference for one site over the other.

A hypothetical data table summarizing the expected findings from such computational analyses is presented below.

Computational MethodPredicted Nucleophilic SitesPredicted Electrophilic Sites
MEP Analysis Nitrogen atoms of the pyrimidine ringCarbon atoms at positions 4 and 6 of the pyrimidine ring
FMO Theory (LUMO) -Carbon atoms at positions 4 and 6 of the pyrimidine ring

Transition State Modeling for Key Synthetic Steps

To gain a deeper understanding of the reaction mechanisms and to predict the feasibility and selectivity of synthetic transformations involving this compound, transition state modeling would be employed. This is particularly relevant for SNAr reactions, which are the cornerstone of the functionalization of this type of scaffold.

Modeling Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with a nucleophile (e.g., an amine or an alcohol) would proceed via a Meisenheimer intermediate. Computational modeling would involve locating the transition state for the formation of this intermediate, which is typically the rate-determining step. The activation energy barrier calculated for the attack at C4 versus C6 would provide a quantitative prediction of the regioselectivity. It is generally observed that the reactivity of the C4 and C6 positions in dichloropyrimidines is higher than that of the C2 position. acs.org

The calculations would likely show that the transition state involves the nucleophile approaching one of the chlorinated carbon atoms, leading to the formation of a tetrahedral intermediate. The stability of this transition state would be influenced by both the electronic effects of the pyrimidine ring and the steric hindrance imposed by the 4-ethylphenyl group at the C5 position. It is plausible that the steric bulk of the aryl substituent could create a slight preference for nucleophilic attack at the less hindered C4 or C6 position.

A hypothetical data table illustrating the type of data that would be generated from transition state modeling is shown below.

Reaction StepReactantsNucleophileTransition State StructureCalculated Activation Energy (kcal/mol)
SNAr at C4 This compoundAmineFormation of Meisenheimer intermediate at C4Value would be calculated
SNAr at C6 This compoundAmineFormation of Meisenheimer intermediate at C6Value would be calculated

Reactivity and Functionalization of 4,6 Dichloro 5 4 Ethylphenyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C4 and C6 Positions

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of two electronegative chlorine atoms, makes 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C4 and C6 positions are electronically equivalent in the starting material, though the presence of the bulky 5-(4-ethylphenyl) group can introduce steric considerations that influence the regioselectivity of these reactions.

Reactions with Aliphatic and Aromatic Amines

The displacement of the chloro groups by amine nucleophiles is a common and synthetically useful transformation of 4,6-dichloropyrimidines. These reactions typically proceed under mild conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of reaction conditions, including solvent, temperature, and base, can influence the rate and selectivity of the substitution.

With primary and secondary aliphatic amines, the reaction generally proceeds readily to afford mono- or di-substituted products, depending on the stoichiometry of the amine used. For instance, treatment with one equivalent of an aliphatic amine would be expected to yield a mixture of 4-amino-6-chloro-5-(4-ethylphenyl)pyrimidine and the corresponding 6-amino-4-chloro isomer, though in the absence of other directing factors, these are the same product due to the symmetry of the starting material. The use of excess amine or more forcing conditions can lead to the disubstituted 4,6-diamino-5-(4-ethylphenyl)pyrimidine.

Aromatic amines, being weaker nucleophiles than their aliphatic counterparts, may require more forcing conditions, such as higher temperatures or the use of a stronger base, to achieve substitution. In some cases, palladium catalysis can be employed to facilitate the amination with anilines, a process known as the Buchwald-Hartwig amination, although direct SNAr is also feasible.

NucleophileProduct(s)Typical Conditions
Primary Aliphatic Amine (R-NH2)4-Alkylamino-6-chloro-5-(4-ethylphenyl)pyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH), RT to moderate heat
Secondary Aliphatic Amine (R2NH)4-Dialkylamino-6-chloro-5-(4-ethylphenyl)pyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH), RT to moderate heat
Aromatic Amine (Ar-NH2)4-Arylamino-6-chloro-5-(4-ethylphenyl)pyrimidineHigher temperatures, stronger base, or Pd-catalysis

This table represents expected products and conditions based on the general reactivity of 4,6-dichloropyrimidines.

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atoms of this compound can be displaced by oxygen and sulfur nucleophiles. Alkoxylation, the substitution by an alcohol or alkoxide, is a common method to introduce alkoxy groups onto the pyrimidine ring. These reactions are typically carried out using an alcohol in the presence of a base, such as sodium hydride or a metal alkoxide. The reactivity of the alcohol and the reaction conditions will determine the outcome.

Thiolation, the reaction with a thiol or thiolate, provides access to the corresponding thioethers. These reactions are often performed using a thiol in the presence of a base. Thiolates are generally more potent nucleophiles than alkoxides, and these reactions can often proceed under milder conditions.

NucleophileProduct(s)Typical Conditions
Alkoxide (RO⁻)4-Alkoxy-6-chloro-5-(4-ethylphenyl)pyrimidineAlcohol (ROH) and a strong base (e.g., NaH), or a pre-formed metal alkoxide
Thiolate (RS⁻)4-Alkylthio-6-chloro-5-(4-ethylphenyl)pyrimidineThiol (RSH) and a base (e.g., K2CO3, Et3N)

This table represents expected products and conditions based on the general reactivity of 4,6-dichloropyrimidines.

Regioselectivity and Stereoselectivity Control in SNAr Transformations

For the initial substitution on this compound, the C4 and C6 positions are chemically equivalent. However, once the first substitution has occurred, the electronic and steric properties of the newly introduced substituent will influence the position of the second substitution.

An electron-donating group at the C4 position will generally deactivate the C6 position towards further nucleophilic attack, making the second substitution more difficult. Conversely, an electron-withdrawing group at C4 will activate the C6 position. The steric bulk of the substituent at C4 can also play a significant role, potentially hindering the approach of a nucleophile to the adjacent C6 position.

Stereoselectivity is not a factor in these SNAr reactions as the pyrimidine ring is planar and the reacting carbons are achiral.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The two chloro-substituents can be sequentially replaced, offering a pathway to complex, unsymmetrically substituted pyrimidines.

Suzuki-Miyaura Coupling with Boronic Acids/Esters for Arylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. In the case of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the C4 and C6 positions.

Research on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has shown that it can be successfully arylated with various arylboronic acids using a Pd(0) catalyst. Good yields were obtained using 5 mol % of Pd(PPh3)4 as the catalyst with K3PO4 as the base in 1,4-dioxane. It was noted that electron-rich boronic acids tended to give better yields. wikipedia.orggoogle.com This suggests that this compound would behave similarly, allowing for the synthesis of a range of 4-aryl-6-chloro-5-(4-ethylphenyl)pyrimidines. With an excess of the boronic acid and prolonged reaction times, the disubstituted product, 4,6-diaryl-5-(4-ethylphenyl)pyrimidine, can also be formed.

Boronic Acid/EsterProduct(s)Typical Conditions
Arylboronic Acid (Ar-B(OH)2)4-Aryl-6-chloro-5-(4-ethylphenyl)pyrimidine or 4,6-Diaryl-5-(4-ethylphenyl)pyrimidinePd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4, K2CO3), Solvent (e.g., 1,4-dioxane, toluene)
Heteroarylboronic Acid4-Heteroaryl-6-chloro-5-(4-ethylphenyl)pyrimidineSimilar to arylboronic acids

This table represents expected products and conditions based on the reactivity of similar 5-aryl-4,6-dichloropyrimidines. wikipedia.orggoogle.com

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

The Heck and Sonogashira reactions are other important palladium-catalyzed cross-coupling reactions that can be utilized to functionalize this compound.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups at the C4 and C6 positions of the pyrimidine ring. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand.

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful method for the synthesis of arylalkynes and would enable the introduction of alkynyl substituents onto the pyrimidine core of this compound. The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

ReactionCoupling PartnerProduct(s)Typical Conditions
Heck CouplingAlkene4-Vinyl-6-chloro-5-(4-ethylphenyl)pyrimidinePd catalyst, Base, Phosphine ligand
Sonogashira CouplingTerminal Alkyne4-Alkynyl-6-chloro-5-(4-ethylphenyl)pyrimidinePd catalyst, Cu(I) co-catalyst, Base

This table represents the potential application of these reactions to the target compound based on established methodologies.

Buchwald-Hartwig Amination for Nitrogen-Carbon Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In the context of this compound, this reaction provides a direct method to introduce amino groups at the C4 and C6 positions by replacing the chlorine atoms. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. wikipedia.org

The regioselectivity of the Buchwald-Hartwig amination on 5-aryl-4,6-dichloropyrimidines is influenced by both electronic and steric factors. While specific studies on this compound are not extensively documented, research on analogous 6-aryl-2,4-dichloropyrimidines has shown a strong preference for substitution at the C4 position. acs.org This selectivity is attributed to the electronic effects of the pyrimidine nitrogen atoms and the steric hindrance posed by the adjacent aryl group. It is plausible that a similar regioselectivity would be observed for the 5-aryl isomer, with the initial amination favoring the C4 or C6 position.

Subsequent amination at the remaining chloro-position can lead to the synthesis of disubstituted aminopyrimidines. By employing different amines in a stepwise manner, unsymmetrically substituted diaminopyrimidines can be prepared. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and controlling the selectivity of the amination process. ccspublishing.org.cn

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Dichloropyrimidines

ReactantAmineCatalyst/LigandBaseSolventProduct
4,6-Dichloro-5-arylpyrimidinePrimary/Secondary AminePd₂(dba)₃ / BINAPK₂CO₃Acetonitrile4-Amino-6-chloro-5-arylpyrimidine
4,6-Dichloro-5-arylpyrimidineAnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene4-Anilino-6-chloro-5-arylpyrimidine

Reactions Involving the Ethylphenyl Moiety

The 4-ethylphenyl substituent on the pyrimidine ring provides additional opportunities for functionalization through reactions on both the phenyl ring and the ethyl group.

The phenyl ring of the 4-ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the electronic properties of the substituents on the phenyl ring, namely the ethyl group and the 4,6-dichloropyrimidin-5-yl group.

The ethyl group is an ortho, para-directing activator due to its electron-donating inductive effect. wikipedia.org Conversely, the 5-pyrimidinyl substituent is known to be electron-withdrawing, as indicated by its positive Hammett substituent constant (σ_p = +0.39 for the 5-pyrimidinyl group). pitt.edu Electron-withdrawing groups are typically meta-directing deactivators. organicchemistrytutor.comchemistrytalk.org

Given the opposing directing effects of the ethyl and the dichloropyrimidinyl groups, the outcome of electrophilic aromatic substitution on the phenyl ring of this compound will depend on the balance of these electronic influences and the specific reaction conditions. The substitution pattern is likely to be a mixture of isomers, with the precise ratio depending on the nature of the electrophile and the reaction parameters.

The ethyl group attached to the phenyl ring is susceptible to both oxidation and reduction reactions, allowing for further diversification of the molecule's structure.

Oxidation: The benzylic position of the ethyl group can be oxidized to an acetyl group or a hydroxyl group under appropriate conditions. Common oxidizing agents for benzylic C-H oxidation include potassium permanganate, chromium-based reagents, or catalytic systems employing transition metals and a terminal oxidant. mdpi.comresearchgate.netresearchgate.net Such transformations would yield 4,6-dichloro-5-(4-acetylphenyl)pyrimidine or 4,6-dichloro-5-(4-(1-hydroxyethyl)phenyl)pyrimidine, respectively. These ketone and alcohol derivatives can serve as versatile intermediates for further synthetic manipulations.

Reduction: The ethyl group is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group or a ketone. libretexts.orglibretexts.org Hydrogenation of the phenyl ring itself would require harsh conditions, such as high pressure and temperature with a rhodium or platinum catalyst. libretexts.org Therefore, selective reduction of the ethyl group in the presence of the aromatic and heterocyclic rings is not a typical transformation.

Table 2: Potential Transformations of the Ethylphenyl Moiety

Starting MaterialReagents and ConditionsProduct
This compoundKMnO₄, heat4,6-Dichloro-5-(4-acetylphenyl)pyrimidine
This compoundNBS, AIBN, then H₂O4,6-Dichloro-5-(4-(1-hydroxyethyl)phenyl)pyrimidine

Cycloaddition Reactions and Fused Heterocycle Formation

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. This can be achieved through cycloaddition reactions where the pyrimidine ring or a substituent participates, or through intramolecular cyclization of appropriately functionalized derivatives.

While the electron-deficient nature of the dichloropyrimidine ring makes it a potential candidate for inverse-electron-demand Diels-Alder reactions, more commonly, the chlorine atoms are first substituted with groups that can undergo subsequent cyclization. wikipedia.orgorganic-chemistry.org For instance, substitution with a nucleophile containing a second reactive site can set the stage for an intramolecular cyclization to form a new ring fused to the pyrimidine core. nih.gov

An example of such a strategy would involve the reaction of this compound with a binucleophile, such as a hydrazine or a hydroxylamine derivative. The initial nucleophilic substitution at one of the chloro positions, followed by an intramolecular cyclization, could lead to the formation of pyrazolo[3,4-d]pyrimidines or isoxazolo[5,4-d]pyrimidines, respectively. The specific reaction conditions would dictate the outcome and the structure of the resulting fused heterocycle. derpharmachemica.comnih.gov

Following a comprehensive and thorough search of scientific literature and databases, it has been determined that there is a significant lack of specific research data available for the chemical compound This compound within the detailed application areas requested. The exploration of its potential in materials science and as a scaffold for chemical biology probes, as outlined, could not be substantiated with specific research findings, detailed data, or interactive tables directly pertaining to this molecule.

The conducted searches for "this compound" and its potential roles as a precursor for π-conjugated systems in optoelectronics (e.g., OLEDs), a monomer for polymer synthesis, a ligand for Metal-Organic Frameworks (MOFs), or as a scaffold for the design of fluorescent probes and affinity ligands for biochemical assays did not yield any specific scholarly articles or datasets.

General information on the broader class of pyrimidine derivatives indicates their importance and versatility in these fields. Pyrimidines are known to be valuable building blocks in medicinal chemistry and materials science. However, the specific properties and applications of the 4-ethylphenyl substituted dichloropyrimidine specified in the query are not documented in the accessible scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" due to the absence of published research on this specific compound in the requested contexts.

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We recommend consulting specialized chemical research databases or academic institutions that may have unpublished or proprietary data on this specific compound if further information is required. At present, the public scientific domain does not appear to contain the necessary information to fulfill this request.

Exploration of Potential Applications in Materials Science and Medicinal Chemistry Non Clinical Perspective

Development of Agrochemical Research Compounds

The structural backbone of 4,6-dichloro-5-phenylpyrimidine derivatives, characterized by a pyrimidine (B1678525) ring substituted with chlorine atoms and a phenyl group, serves as a versatile scaffold for the design of new agrochemical candidates. The specific arrangement of these functional groups can be systematically modified to explore structure-activity relationships (SAR), aiming to optimize herbicidal, fungicidal, or insecticidal properties.

Design and Synthesis of Herbicidal Candidates

The design of herbicidal candidates based on the 5-phenylpyrimidine scaffold often involves the synthesis of a library of analogs with varied substituents on both the pyrimidine and phenyl rings. The general synthetic strategy for these compounds often starts with the construction of the core pyrimidine ring, followed by the introduction of the phenyl group at the 5-position and chlorine atoms at the 4- and 6-positions.

Research into phenylpyrimidine derivatives has indicated their potential to act as herbicides by inhibiting specific plant enzymes involved in essential growth and development pathways. nih.gov For instance, a study on highly functionalized phenylpyrimidine derivatives demonstrated noticeable pre-emergent herbicidal activities against Raphanus sativus (radish) in in-vitro screenings. nih.gov The herbicidal efficacy of these compounds is influenced by the nature of the substituents on the phenyl ring. nih.gov

Herbicidal Activity of Phenylpyrimidine Derivatives

Compound TypeTest OrganismObserved ActivityReference
Phenylpyrimidine-5-carboxylate derivativeRaphanus sativusNoticeable pre-emergent herbicidal activity nih.gov
Chloro-substituted phenylpyrimidine derivativeRaphanus sativusLess active than the carboxylate derivative nih.gov
Methoxy-substituted phenylpyrimidine derivativeRaphanus sativusLess active than the carboxylate derivative nih.gov

Research on Fungicidal and Insecticidal Agents

The dichlorophenylpyrimidine core is also a key feature in the exploration of new fungicidal and insecticidal agents. The presence of chlorine atoms on the pyrimidine ring has been shown to be beneficial for insecticidal activity in some series of compounds. nih.gov

In a study of benzoylpyrimidinylurea derivatives, compounds featuring a 4,6-dichloropyrimidine (B16783) moiety exhibited notable insecticidal effects. nih.gov The structure-activity relationship in this class of compounds indicated that the presence of chlorine atoms was advantageous for larva mortality rates. nih.gov

Furthermore, certain pyrimidine derivatives have demonstrated broad-spectrum fungicidal activity. For example, N-(4,6-dichloropyrimidine-2-yl)benzamide showed improved antifungal activity against Sclerotinia sclerotiorum and Fusarium oxysporum when compared to the commercial fungicide pyrimethanil. ijpbs.com

Fungicidal and Insecticidal Activity of Dichlorophenylpyrimidine Analogs

Compound ClassTarget OrganismActivityReference
Benzoylpyrimidinylurea with 4,6-dichloropyrimidineInsect Larvae50% mortality at 600 µg/mL nih.gov
N-(4,6-dichloropyrimidine-2-yl)benzamideSclerotinia sclerotiorumIC50 of 1.23 mg/L ijpbs.com
N-(4,6-dichloropyrimidine-2-yl)benzamideFusarium oxysporumIC50 of 9.97 mg/L ijpbs.com

In Vitro Investigation of Biological Target Modulation (Mechanistic Studies, No Clinical)

Understanding the mechanism of action of these agrochemical candidates at a molecular level is crucial for their development. In vitro assays provide a controlled environment to study the interaction of these compounds with specific biological targets.

Enzyme Inhibition Studies in Cell-Free Systems

The herbicidal and fungicidal effects of many agrochemicals are due to the inhibition of essential enzymes in the target organisms. Cell-free systems, which contain purified or enriched enzyme preparations, are instrumental in identifying and characterizing these molecular targets. For instance, an enzyme inhibition assay was developed for 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, a compound with a dichlorophenylpyrimidine structure, to determine its effect on specific enzymes. nih.gov This type of assay allows for the determination of key inhibitory parameters such as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding Assays with Isolated Proteins

In addition to enzyme inhibition, some agrochemicals may exert their effects by binding to specific receptors. Receptor binding assays, often utilizing radiolabeled ligands, are employed to determine the affinity of a compound for a particular receptor. nih.gov Research on 5-aryl-1,2,3,6-tetrahydropyridinopyrimidine derivatives, which share the aryl-pyrimidine core, has demonstrated high affinity for the corticotropin-releasing factor (CRF1) receptor, with one analog exhibiting an IC50 of 11 nM. googleapis.com While this research is in a different therapeutic area, it highlights the potential of the arylpyrimidine scaffold to bind with high affinity to protein targets.

Analytical Methods for Research and Characterization of 4,6 Dichloro 5 4 Ethylphenyl Pyrimidine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, enabling the separation of a compound from impurities and other components in a mixture. For 4,6-dichloro-5-(4-ethylphenyl)pyrimidine, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve as powerful tools for purity assessment and, in the case of HPLC, for preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like many pyrimidine (B1678525) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of molecules. researchgate.netsielc.com In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

Research Findings: In typical RP-HPLC methods for dichloropyrimidine derivatives, a C18 or C8 silica-based column is used as the stationary phase. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the pyrimidine chromophore exhibits strong absorbance. researchgate.net For preparative applications, the same principles apply on a larger scale to isolate pure fractions of the compound. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterTypical Condition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
ElutionGradient or Isocratic (e.g., 70:30 A:B)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds. epa.gov It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a compound like this compound, its suitability for GC-MS analysis depends on its thermal stability and volatility. While some pyrimidines can be analyzed directly, chemical derivatization may sometimes be employed to enhance volatility and improve chromatographic peak shape. jfda-online.com

Research Findings: In a typical GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.govusm.my The column, often coated with a stationary phase like 5% diphenyl / 95% dimethylpolysiloxane, separates components based on their boiling points and interactions with the phase. nih.gov As components elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. usm.my

Table 2: Example GC-MS Operating Conditions

ParameterTypical Condition
ColumnElite-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium, 1.0 mL/min
Injector Temperature280 °C
Oven ProgramInitial 100 °C, ramp to 300 °C at 15 °C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-600 m/z

Quantitative Analysis in Research Samples

Accurate quantification of this compound is essential for various research applications. Depending on the required sensitivity and the complexity of the sample matrix, different analytical methods can be developed and validated.

For quantifying trace levels of a compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity and selectivity. gassnova.no The method involves separating the analyte using HPLC, followed by detection with a tandem mass spectrometer, which can filter out background noise and interferences. nih.gov

Research Findings: Method development for a pyrimidine derivative would typically use a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer. gassnova.no Electrospray ionization (ESI) in positive ion mode is often effective for nitrogen-containing heterocyclic compounds. gassnova.nonih.gov For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations. researchgate.net

Table 3: Hypothetical LC-MS/MS Parameters for Quantification

ParameterTypical Setting
LC SystemUPLC/HPLC with C18 column
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan ModeMultiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺)Calculated m/z for C₁₂H₁₀Cl₂N₂
Product Ion 1 (Quantifier)Specific fragment ion
Product Ion 2 (Qualifier)Second specific fragment ion
Sample PreparationProtein precipitation or solid-phase extraction

UV-Vis spectrophotometry is a more accessible and rapid technique for quantifying a purified compound in solution. nih.gov This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Research Findings: To quantify this compound, a solution of the compound is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). The UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the λmax. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the linear calibration curve. For pyrimidine derivatives, the λmax is often found in the 250-280 nm range. nih.gov

Table 4: Example Data for a UV-Vis Calibration Curve

Concentration (µg/mL)Absorbance at λmax
50.152
100.305
200.610
401.218
Linearity (R²) >0.999

Impurity Profiling and Stability Assessment in Research Formulations

Identifying and characterizing impurities is a critical aspect of chemical research, as impurities can significantly impact the properties and activity of the main compound. Stability assessment determines how the compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.

Research Findings: Impurity profiling is typically performed using high-resolution chromatographic techniques like HPLC and LC-MS. uu.nl HPLC with UV detection can quantify known and unknown impurities relative to the main peak. For structural elucidation of unknown impurities, LC coupled with high-resolution mass spectrometry (LC-HRMS), such as QTOF-MS, is invaluable. researchgate.net

Stability assessment involves subjecting the compound to forced degradation conditions (e.g., exposure to acid, base, heat, oxidation, and light). The resulting samples are then analyzed, usually by HPLC, to separate and quantify the degradation products. This "stress testing" helps to identify potential degradation pathways and establish the compound's intrinsic stability. The development of a stability-indicating HPLC method, which can resolve the active compound from all potential degradation products, is a key outcome of these studies.

Table 5: Summary of Impurity and Stability Analysis

Analysis TypePrimary TechniqueObjective
Process ImpuritiesHPLC, LC-MSIdentify and quantify impurities from synthesis (e.g., starting materials, by-products).
Degradation ImpuritiesHPLC, LC-MS/MSIdentify and quantify products formed during storage or stress conditions.
Forced DegradationHPLC-UVEvaluate stability under acidic, basic, oxidative, thermal, and photolytic stress.
Structural ElucidationLC-HRMS (QTOF), NMRDetermine the chemical structure of unknown impurities and degradation products.

Development of Reference Standards and Analytical Protocols

The establishment of highly pure reference standards and robust analytical protocols is fundamental for the accurate identification, quantification, and quality control of the chemical compound this compound. This process ensures the reliability and reproducibility of research findings and is a critical component in the development of any chemical entity.

Synthesis and Purification of Reference Standards

A certified reference standard of this compound is essential for the validation of analytical methods. The synthesis of this standard requires a well-defined reaction pathway followed by rigorous purification to achieve a purity of 98% or higher.

Synthesis: The synthesis of 4,6-dichloro-5-arylpyrimidines typically involves the chlorination of a corresponding 4,6-dihydroxypyrimidine precursor. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). The general synthetic approach would likely involve the reaction of 5-(4-ethylphenyl)-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride, often in the presence of a catalyst or a base to drive the reaction to completion.

Potential impurities that could arise during synthesis include:

Starting materials: Unreacted 5-(4-ethylphenyl)-4,6-dihydroxypyrimidine.

Mono-chloro intermediate: 4-Chloro-6-hydroxy-5-(4-ethylphenyl)pyrimidine or 6-Chloro-4-hydroxy-5-(4-ethylphenyl)pyrimidine.

Byproducts from side reactions: Oxidation or decomposition products formed under the harsh reaction conditions.

Purification: To achieve the high purity required for a reference standard, a multi-step purification process is employed.

Extraction and Washing: After the reaction, the excess phosphorus oxychloride is carefully quenched. The product is then extracted into an organic solvent. The organic phase is washed with an aqueous basic solution, such as sodium bicarbonate, to remove acidic impurities, followed by washing with water to remove salts.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.

Chromatography: If crystallization does not yield the desired purity, column chromatography is often used. This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column.

The purity of the final reference standard must be confirmed using multiple analytical techniques.

Establishment of Analytical Protocols

A suite of analytical methods is necessary to fully characterize this compound and to quantify it in various matrices. These protocols are developed and validated to ensure they are accurate, precise, specific, and robust.

Spectroscopic Methods: Spectroscopic techniques are invaluable for the structural elucidation and identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, allow for the unambiguous assignment of the compound's structure.

Interactive Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Pyrimidine H-2~8.7~158
Phenyl H7.2 - 7.4 (multiplet)128 - 145
Ethyl CH₂~2.7 (quartet)~29
Ethyl CH₃~1.2 (triplet)~15
Pyrimidine C-4/C-6-~160
Pyrimidine C-5-~130

Note: These are predicted values based on similar structures and may vary from experimental results.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule, along with characteristic isotopic peaks due to the two chlorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Characteristic absorption bands for the C-Cl, C=N, and aromatic C-H bonds would be expected.

Chromatographic Methods: Chromatographic techniques are the primary methods for separating and quantifying this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of pyrimidine derivatives researchgate.net. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol researchgate.net. Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity.

Interactive Table: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (e.g., 70:30 v/v)
Flow Rate1.0 mL/min
Detection Wavelength~254 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an effective analytical tool. A capillary column with a suitable stationary phase would be used. The compound would be detected by a flame ionization detector (FID) or a mass spectrometer (MS).

The development of these comprehensive analytical protocols, underpinned by a high-purity reference standard, is crucial for ensuring the quality and consistency of this compound used in research and development.

Future Research Directions and Unresolved Questions

Discovery of Novel Reactivity Pathways and Synthetic Innovations

The reactivity of 4,6-dichloro-5-(4-ethylphenyl)pyrimidine is primarily dictated by the two chlorine atoms on the pyrimidine (B1678525) ring, which are susceptible to nucleophilic aromatic substitution (SNAr). Future research should focus on a systematic exploration of its reactions with a wide array of nucleophiles to build a comprehensive reactivity map.

Key Research Objectives:

Selective Functionalization: Investigating methods for selective mono-substitution at either the C4 or C6 position. This could be achieved by carefully controlling reaction conditions (temperature, solvent, and base) or by employing sterically hindered nucleophiles.

Diverse Nucleophile Library: Expanding the scope of nucleophiles beyond simple amines and alkoxides to include thiols, phosphines, and organometallic reagents. This will lead to a diverse library of novel 5-(4-ethylphenyl)pyrimidine (B13118137) derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Exploring the utility of the dichloro-scaffold in well-established cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This would enable the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Post-Modification of the Ethylphenyl Moiety: Investigating reactions that modify the 4-ethylphenyl group, such as benzylic bromination followed by nucleophilic substitution, to introduce further complexity and functionality.

A deeper understanding of the electronic effects of the 5-(4-ethylphenyl) group on the reactivity of the C4 and C6 positions is crucial for predicting and controlling reaction outcomes.

Comprehensive Structure-Property Relationship Studies for Advanced Materials

The inherent π-conjugated system of the 5-arylpyrimidine core suggests potential applications in materials science, particularly in organic electronics. researchgate.net A systematic investigation into the structure-property relationships of its derivatives is essential to unlock this potential.

Key Research Objectives:

Luminescent Properties: Synthesizing a series of derivatives with varying substituents at the 4 and 6 positions to study their photophysical properties, including absorption, emission, and quantum yields. The goal is to develop novel fluorophores with tunable emission wavelengths. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of highly fluorescent derivatives as emitters or host materials in OLEDs. researchgate.net The electron-deficient nature of the pyrimidine ring could be advantageous for developing electron-transporting materials. researchgate.net

Liquid Crystals: Exploring the introduction of long alkyl chains or other mesogenic groups to induce liquid crystalline behavior. The rigid pyrimidine core is a common feature in many liquid crystalline compounds.

Crystal Engineering: Studying the solid-state packing of different derivatives to understand how intermolecular interactions influence their bulk properties. Single crystal X-ray diffraction studies will be instrumental in this area.

Table 1: Hypothetical Photophysical Data for Designed Derivatives of this compound

Compound IDSubstituent at C4Substituent at C6Absorption Max (nm)Emission Max (nm)Quantum Yield (%)
DCEP-01 -N(CH₃)₂-N(CH₃)₂38045065
DCEP-02 -OCH₃-OCH₃35042040
DCEP-03 -Ph-Ph36543555
DCEP-04 -Thienyl-Thienyl39048070

This table presents hypothetical data based on known trends for similar 5-arylpyrimidine systems and serves as a guide for future experimental work.

Deeper Elucidation of Molecular Recognition and Mechanistic Interactions with Biological Targets (In Vitro)

The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors. acs.orgacs.org The 4,6-disubstituted-5-arylpyrimidine core, in particular, has been explored for its potential as an anticancer agent. nih.govresearchgate.net

Key Research Objectives:

Kinase Inhibitor Screening: Synthesizing a library of 4,6-diamino-5-(4-ethylphenyl)pyrimidine derivatives and screening them against a panel of kinases to identify potential inhibitors. The 4-ethylphenyl group can be oriented to probe specific hydrophobic pockets in the ATP-binding site of kinases.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at the 4 and 6 positions, as well as on the phenyl ring, to establish clear SARs for any identified biological activity. nih.gov

Molecular Docking and Modeling: Utilizing computational tools to predict the binding modes of designed compounds with their biological targets, guiding the synthesis of more potent and selective analogs.

Mechanism of Action Studies: For any lead compounds identified, conducting further in vitro assays to elucidate their mechanism of action, such as cell cycle analysis and apoptosis assays. nih.gov

Table 2: Representative Kinase Inhibition Data for Structurally Related 4,6-Diaminopyrimidine Compounds

CompoundR1 at C4R2 at C6Target KinaseIC₅₀ (nM)
Analog A -NH-Ph-NH-PhEGFR85
Analog B -NH-c-propyl-NH-c-propylAurora A150
Analog C -NH-morpholino-NH-morpholinoVEGFR-2210

Data is illustrative and based on published results for analogous pyrimidine-based kinase inhibitors to guide future screening efforts for derivatives of this compound.

Challenges in Scalable and Economically Viable Synthesis

While the laboratory-scale synthesis of this compound is likely achievable through established methods for 5-arylpyrimidines, scaling up the production presents several challenges that need to be addressed for any potential commercial application.

Key Challenges and Research Directions:

Starting Material Cost and Availability: The synthesis would likely start from diethyl ethylmalonate or a similar precursor. The cost and large-scale availability of such precursors need to be evaluated.

Use of Hazardous Reagents: The chlorination step typically employs phosphorus oxychloride (POCl₃), a corrosive and hazardous reagent. Investigating greener and safer chlorinating agents is an important area for future research.

Purification: The purification of the final product and intermediates on a large scale can be challenging. Developing robust crystallization or distillation methods is crucial for obtaining high-purity material efficiently.

Process Safety: A thorough process safety evaluation, including thermal hazard assessment of each step, is necessary before any scale-up is attempted.

Exploration of New Application Avenues in Chemical Science and Technology

Beyond the more established fields of materials science and medicinal chemistry, the unique electronic and structural features of this compound and its derivatives could find applications in other areas of chemical science and technology.

Potential New Avenues:

Functional Dyes and Pigments: The chromophoric nature of the 5-arylpyrimidine system could be exploited to develop new dyes and pigments with high thermal and photostability.

Ligands for Catalysis: The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions. The synthesis of chiral derivatives could lead to novel ligands for asymmetric catalysis.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make these compounds interesting building blocks for the construction of complex supramolecular architectures.

Chemical Sensors: By functionalizing the pyrimidine core with specific recognition motifs, it may be possible to develop chemosensors for the detection of ions or small molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Begin with nucleophilic substitution on pyrimidine precursors, substituting chloro groups at positions 4 and 5. Introduce the 4-ethylphenyl moiety via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Optimize temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) . Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) through column chromatography or recrystallization.

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₂H₁₁Cl₂N₃; theoretical 276.04 g/mol). Pair with ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group resonance at δ 1.2–1.4 ppm for CH₃ and δ 2.5–2.7 ppm for CH₂). X-ray crystallography (as in ) resolves stereochemical ambiguities, while HPLC with UV detection (λ = 254 nm) quantifies impurities .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of chloro groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use desiccants and amber vials to mitigate moisture and photolytic decomposition .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (C4/C6). Compare activation energies for substitution with amines vs. thiols. Validate predictions experimentally by tracking reaction kinetics (UV-Vis or in-situ IR) under varying nucleophile concentrations .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C). Cross-validate using orthogonal methods: SPR for binding affinity vs. fluorescence-based activity assays. Analyze batch-to-batch variability (e.g., residual palladium from synthesis) via ICP-MS, as trace metals may skew results .

Q. How does the 4-ethylphenyl group influence the compound’s pharmacokinetic properties compared to analogs with bromo or fluoro substituents?

  • Methodology : Conduct comparative ADMET studies:

  • Solubility : Shake-flask method in PBS (pH 6.5–7.4).
  • Permeability : Caco-2 cell monolayer assay.
  • Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.
    Correlate lipophilicity (logP) calculated via HPLC retention time with experimental data .

Q. What experimental designs are optimal for studying the compound’s role as a kinase inhibitor scaffold?

  • Methodology : Use structure-activity relationship (SAR) studies:

  • Synthesize derivatives with modified substituents (e.g., methyl, methoxy) at the 5-position.
  • Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Perform molecular docking (AutoDock Vina) to identify binding motifs and validate with X-ray co-crystallography .

Methodological Notes for Data Interpretation

  • Handling Contradictory Spectral Data : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvents (DMSO-d₆ vs. CDCl₃) to resolve splitting patterns .
  • Quantifying Reaction Yields : Apply internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS to account for volatility losses during workup .
  • Ethical and Safety Compliance : Follow protocols in for waste disposal (e.g., halogenated byproducts) and use fume hoods during scale-up to limit inhalation exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.